2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER
Overview
Description
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is a chemical compound with the molecular formula C₁₁H₉ClF₃NO₄. It is known for its unique structural properties, which include a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethyl malonate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-9(17)7(10(18)20-2)8-6(12)3-5(4-16-8)11(13,14)15/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBMJZLAOGWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363414 | |
Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820180 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477859-76-0 | |
Record name | 1,3-Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477859-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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